N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolopyrimidine core. The trifluoromethyl group is known for its significant impact on the biological activity and pharmacokinetic properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines under catalytic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with functional groups such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups attached to the pyrrolopyrimidine core.
Scientific Research Applications
N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure but lacks the trifluoromethyl group.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a phenoxy group instead of a trifluoromethyl group.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a triazole ring instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine imparts unique properties to the compound, such as increased lipophilicity, metabolic stability, and enhanced biological activity . These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H15F3N4 |
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Molecular Weight |
320.31 g/mol |
IUPAC Name |
N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H15F3N4/c1-2-23(15-13-7-8-20-14(13)21-10-22-15)9-11-3-5-12(6-4-11)16(17,18)19/h3-8,10H,2,9H2,1H3,(H,20,21,22) |
InChI Key |
GVKBGOBORBPQRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C(F)(F)F)C2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
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